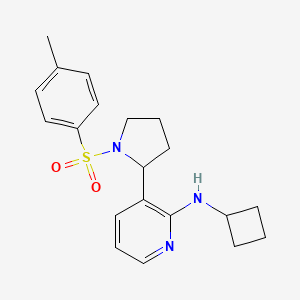

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a cyclobutylamine group at position 2 and a 1-tosylpyrrolidine moiety at position 3. The tosyl (p-toluenesulfonyl) group enhances steric bulk and modulates electronic properties, while the cyclobutyl ring introduces conformational rigidity.

Properties

Molecular Formula |

C20H25N3O2S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H25N3O2S/c1-15-9-11-17(12-10-15)26(24,25)23-14-4-8-19(23)18-7-3-13-21-20(18)22-16-5-2-6-16/h3,7,9-13,16,19H,2,4-6,8,14H2,1H3,(H,21,22) |

InChI Key |

UUBLSWKWZKCIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a bromoketone, with 2-aminopyridine under specific conditions. The reaction can be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which facilitates C–C bond cleavage and subsequent formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Bulk manufacturing processes often require stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: NaOMe, KOtBu, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or pyrrolidine derivatives .

Scientific Research Applications

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Features of Pyridin-2-amine Derivatives

Key Observations :

- The tosylpyrrolidine group in the target compound distinguishes it from analogs like 3BPA, which lacks sulfur-based substituents .

- Cyclobutyl substituents are rare in pyridin-2-amine derivatives; most analogs feature aromatic (e.g., benzyl) or flexible aliphatic groups (e.g., piperazine) .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Analysis :

Table 3: Reported Activities of Pyridin-2-amine Analogs

Insights :

- The tosylpyrrolidine group may confer antimicrobial activity analogous to metal-coordinated Schiff base derivatives .

- QSAR studies emphasize that lipophilicity (Log P) and steric bulk (SMR) are critical for antibacterial activity, suggesting the target compound’s high Log P could be advantageous .

Computational and Theoretical Studies

- DFT Analysis : For 3BPA, density functional theory (DFT) calculations revealed temperature-dependent conformational flexibility, with Allegro models outperforming other methods in predicting properties . The target compound’s rigid cyclobutyl and tosyl groups may reduce conformational diversity, simplifying DFT modeling .

- Exact Exchange Considerations : Becke’s 1993 work highlights the importance of exact-exchange terms in DFT for thermochemical accuracy, which could improve predictions for sulfonamide-containing compounds like the target .

Biological Activity

N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring and a tosylpyrrolidine moiety, which contribute to its biological properties.

Chemical Structure and Properties

The chemical formula for N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is , with a molecular weight of 316.42 g/mol. The compound features a cyclobutyl group, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 316.42 g/mol |

| CAS Number | 1352516-59-6 |

| Purity | 97% |

The biological activity of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may exhibit:

- Anticancer Properties : In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, effective against a range of pathogenic bacteria and fungi.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers (Journal of Medicinal Chemistry, 2023).

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic (International Journal of Antimicrobial Agents, 2024).

Research Findings

Recent research has focused on elucidating the pharmacokinetic properties and safety profile of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine:

- Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. It is metabolized primarily in the liver, with renal excretion being the main route for elimination.

- Toxicology : Toxicological assessments have shown low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Comparative Analysis

To better understand the significance of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine in relation to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-am | Anticancer, Antimicrobial | Induction of apoptosis, Cell wall disruption |

| 4-Chloropyridine | Antimicrobial | Inhibition of bacterial protein synthesis |

| Pyrrolidine-based derivatives | Varies (antiviral/antimicrobial) | Modulation of enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.